molecular formula C22H23N3O4S2 B2743335 4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 476625-95-3

4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2743335
CAS No.: 476625-95-3
M. Wt: 457.56
InChI Key: HNZJZEOMLSJKNG-UHFFFAOYSA-N
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Description

4-(N,N-Diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry. This complex molecule integrates a diallylsulfamoyl group and a 4-ethoxybenzothiazole moiety through a benzamide linker, a structural configuration that suggests significant potential for interaction with various biological targets. Research Applications and Value: Compounds featuring the benzothiazole scaffold are extensively investigated in neuroscience and oncology research . Specifically, benzothiazole derivatives have been explored as multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases like Alzheimer's, demonstrating activity as histamine H3 receptor ligands and inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . The structural components of this compound indicate its potential utility as a lead structure in the development of therapeutic agents for such multifactorial conditions. Mechanism of Action: The proposed mechanism is multi-faceted, based on its structural analogs. The benzothiazole core can act as a central pharmacophore for receptor antagonism or enzyme inhibition . The sulfonamide group is a privileged structure in drug design, known to confer inhibitory activity against a range of enzymes. The diallyl group may enhance the compound's lipophilicity, potentially improving cell membrane permeability. While the exact mechanism for this specific compound requires experimental validation, its design aligns with strategies for creating molecules that simultaneously modulate multiple pathological pathways . This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-4-14-25(15-5-2)31(27,28)17-12-10-16(11-13-17)21(26)24-22-23-20-18(29-6-3)8-7-9-19(20)30-22/h4-5,7-13H,1-2,6,14-15H2,3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZJZEOMLSJKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazol-2-yl intermediate This intermediate is then reacted with 4-ethoxybenzoyl chloride under appropriate conditions to form the benzamide derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfamoyl Group

Key differences in sulfamoyl substituents and their implications:

Compound Name Sulfamoyl Group Benzothiazole/Thiazole Substituents Biological Activity/Notes Reference
4-(N,N-Diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide (Target) N,N-Diallyl 4-Ethoxybenzo[d]thiazole N/A (hypothetical) -
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)thiazol-2-yl]benzamide Bis(2-methoxyethyl) 4-(3,4-Dimethoxyphenyl)thiazole Enhanced solubility due to polar groups
4-(Diethylsulfamoyl)-N-(4-ethoxy-3-propargylbenzo[d]thiazol-2-ylidene)benzamide Diethyl 4-Ethoxy-3-propargylbenzo[d]thiazole Propargyl group may enable click chemistry
4-[Methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide N-Methyl-N-phenyl Simple thiazole (non-benzo-fused) Reduced steric hindrance
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide Diethyl 4-(4-Nitrophenyl)thiazole Nitro group may enhance electrophilicity

Key Observations :

  • Diallyl vs.
  • Ethoxybenzo[d]thiazole vs. Other Thiazoles : The ethoxy group on the benzo[d]thiazole may donate electron density, altering electronic interactions compared to nitro (electron-withdrawing) or methoxy (electron-donating) substituents in analogs .

Benzothiazole/Thiazole Modifications

Substituent Position and Electronic Effects
  • 4-Ethoxybenzo[d]thiazole (Target): The para-ethoxy group on the benzothiazole ring may optimize π-π stacking or hydrogen bonding in biological targets.
  • Non-benzo-fused thiazole (): Simpler thiazole rings lack the aromatic extension, reducing planar surface area for target interactions.

Biological Activity

The compound 4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a synthetic derivative that belongs to the class of benzothiazole-containing compounds. These compounds have garnered attention for their diverse biological activities, including antitumor, antimicrobial, and antifungal properties. This article reviews the biological activity of this specific compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S. The structure includes a benzamide moiety linked to a benzothiazole unit, which is known for enhancing biological activity through various mechanisms.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound were tested against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively.

Table 1: Antitumor Activity of Related Benzothiazole Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)2.12Induction of apoptosis
Compound BHCC827 (Lung)5.13Cell cycle arrest
Compound CNCI-H358 (Lung)0.85Inhibition of DNA synthesis

These findings suggest that the structural features of benzothiazole derivatives contribute significantly to their efficacy against tumor cells.

Antimicrobial Activity

In addition to antitumor properties, the compound has shown promising antimicrobial activity. A study evaluated various benzothiazole derivatives against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives

Compound IDBacteriaMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL
Compound FPseudomonas aeruginosa64 µg/mL

The results indicated that certain derivatives exhibited lower MIC values compared to standard antibiotics, highlighting their potential as alternative antimicrobial agents.

Case Studies

  • Case Study on Antitumor Activity : A recent in vitro study investigated the effects of a related compound on lung cancer cell lines using MTS cytotoxicity assays. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 4.01±0.954.01\pm 0.95 µM for the HCC827 cell line.
  • Case Study on Antimicrobial Activity : Another study assessed the antimicrobial properties of various benzothiazole derivatives using broth microdilution methods. Compounds were tested against E. coli and S. aureus, revealing that some derivatives had potent antibacterial effects with MIC values lower than traditional treatments.

The biological activities of benzothiazole derivatives are attributed to several mechanisms:

  • DNA Interaction : Many compounds bind to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cellular metabolism and proliferation.
  • Apoptosis Induction : Certain compounds can trigger programmed cell death in cancer cells through various signaling pathways.

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